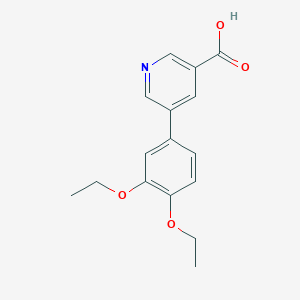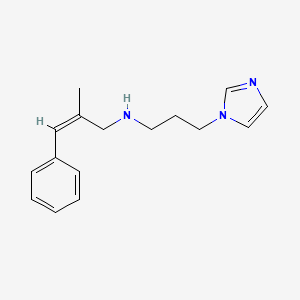![molecular formula C14H19NO2 B7588297 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid, also known as DMPP, is a chemical compound that belongs to the pyrrolidine family. It is a white crystalline powder that is commonly used in scientific research due to its unique properties. DMPP is synthesized using various methods, and it has a wide range of applications in biochemical and physiological research.
作用机制
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid acts as an agonist for the α7 nicotinic acetylcholine receptor, which is located in the central nervous system. When 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid binds to the receptor, it causes a conformational change that leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has various biochemical and physiological effects. It has been shown to enhance the release of dopamine and other neurotransmitters in the brain, which can lead to increased cognitive function and improved memory. 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has also been shown to have anti-inflammatory effects and to protect against oxidative stress. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving vascular function.
实验室实验的优点和局限性
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective tool for scientific research. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has a high affinity for the α7 nicotinic acetylcholine receptor, making it a useful ligand for studying the receptor's function. However, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has some limitations. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has a narrow range of targets, limiting its usefulness in certain types of experiments.
未来方向
There are several future directions for 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid research. One area of focus is the development of novel 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid analogs with improved pharmacokinetic properties and a broader range of targets. Another area of focus is the investigation of 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid's potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid could be used as a tool to study the role of the α7 nicotinic acetylcholine receptor in various physiological processes, such as learning and memory. Overall, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has the potential to be a valuable tool for scientific research in the future.
合成方法
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid can be synthesized using various methods, including the reaction of 3,4-dimethylbenzylamine with 2-pyrrolidone-5-carboxylic acid, followed by acidification and crystallization. Another method involves the reaction of 3,4-dimethylbenzylamine with ethyl 2-oxo-4-phenylbutyrate, followed by hydrolysis and decarboxylation. 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid can also be synthesized using a modified Strecker synthesis method.
科学研究应用
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. It is commonly used as a ligand for G protein-coupled receptors, such as the α7 nicotinic acetylcholine receptor. 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid is also used as a tool to study the mechanism of action of various drugs, including nicotine and acetylcholine. Additionally, 1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid can be used to study the effects of drugs on the central nervous system and to investigate the role of neurotransmitters in various physiological processes.
属性
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-12(8-11(10)2)9-15-7-3-4-13(15)14(16)17/h5-6,8,13H,3-4,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYFGJAWQDWPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)

![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)

![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)

![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)

![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)